molecular formula C18H19NO3S2 B2989853 2-hydroxy-2-methyl-S-(naphthalen-1-yl)-3-(thiophen-3-yl)propane-1-sulfonamido CAS No. 2097861-44-2

2-hydroxy-2-methyl-S-(naphthalen-1-yl)-3-(thiophen-3-yl)propane-1-sulfonamido

Cat. No.: B2989853
CAS No.: 2097861-44-2
M. Wt: 361.47
InChI Key: OPJAAGDNACVGTE-UHFFFAOYSA-N
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Description

2-hydroxy-2-methyl-S-(naphthalen-1-yl)-3-(thiophen-3-yl)propane-1-sulfonamido (CAS 2097861-44-2) is a chemical compound with the molecular formula C18H19NO3S2 and a molecular weight of 361.48 g/mol . This naphthalene-sulfonamide derivative features a thiophene moiety, a structural feature present in compounds studied for their potential interaction with neurological targets, such as the human serotonin transporter (hSERT) . The integration of these pharmacophores makes this compound a valuable intermediate or reference standard in medicinal chemistry research, particularly in the design and synthesis of novel bioactive molecules . Its exact mechanism of action is area-specific, but researchers can leverage its structure to explore enzyme inhibition, receptor binding affinity, or as a building block in organic synthesis. This product is provided for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S2/c1-18(20,11-14-9-10-23-12-14)13-19-24(21,22)17-8-4-6-15-5-2-3-7-16(15)17/h2-10,12,19-20H,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJAAGDNACVGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Hydroxy-2-methyl-S-(naphthalen-1-yl)-3-(thiophen-3-yl)propane-1-sulfonamido, a compound featuring both naphthalene and thiophene moieties, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Precursors : Naphthalene and thiophene derivatives can be synthesized or sourced commercially.
  • Coupling Reactions : The naphthalene and thiophene rings are coupled using methods such as Suzuki or Heck coupling.
  • Introduction of the Sulfonamide Group : This is achieved via sulfonylation reactions using sulfonyl chlorides.
  • Hydroxylation and Methylation : Selective hydroxylation and methylation reactions introduce the necessary functional groups.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, certain sulfonamide derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 1 to 8 µg/mL, suggesting strong antibacterial potential .

Compound TypeMIC (µg/mL)Bacterial Strain
Sulfonamide A1Staphylococcus aureus
Sulfonamide B2Escherichia coli
Sulfonamide C0.25Methicillin-resistant Staphylococcus aureus (MRSA)

Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

The mechanism of action is believed to involve the inhibition of specific enzymes or pathways crucial for bacterial growth or inflammatory responses. For example, the compound may act as an enzyme inhibitor by binding to the active site, thereby blocking substrate access and inhibiting enzymatic activity.

Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of a series of sulfonamide derivatives against MRSA strains. The results demonstrated that compounds with enhanced lipophilicity exhibited lower MIC values, suggesting that structural modifications can significantly impact biological activity .

Study 2: Anti-inflammatory Activity

Another research focused on the anti-inflammatory effects of similar sulfonamide compounds in vitro. The study found that these compounds effectively reduced the production of pro-inflammatory cytokines in macrophages, highlighting their potential therapeutic applications in inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs (e.g., sulfonamido groups, aromatic systems) and are analyzed for comparative purposes:

(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (Compound e, )

  • Molecular Formula: C₁₈H₁₈NOS
  • Key Features :
    • Replaces the sulfonamido group with a propan-1-amine chain.
    • Contains naphthalen-1-yloxy and thiophen-3-yl substituents.
  • Implications :
    • The absence of a sulfonamido group reduces polarity compared to the target compound.
    • The naphthalen-1-yloxy group may enhance π-π stacking interactions, while the methylamine group introduces basicity .

S-[4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido ()

  • Molecular Formula : C₁₈H₂₄N₂O₅S₃
  • Key Features :
    • Substitutes naphthalen-1-yl with a thiazinan-phenyl group.
    • Retains the 2-hydroxy-2-methylpropane-sulfonamido backbone.
  • The absence of naphthalene reduces hydrophobicity, which may alter pharmacokinetic properties .

3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide ()

  • Molecular Formula: Not explicitly stated (complex structure).
  • Key Features: Contains a dimethylamino-naphthalene sulfonamide core. Includes halogenated pyrazole and chlorophenyl groups.
  • Implications :
    • Halogenation (Br, Cl) increases molecular weight and may enhance binding affinity via halogen bonds.
    • The pyrazole-carboxamide moiety introduces additional hydrogen-bonding sites, contrasting with the simpler propane backbone of the target compound .

Spectroscopic Data

  • IR Spectroscopy :
    • Sulfonamido S=O stretches expected at 1350–1300 cm⁻¹ (asymmetric) and 1160–1120 cm⁻¹ (symmetric) .
    • Hydroxyl (O–H) stretch: 3200–3600 cm⁻¹ (broad).
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (naphthalene: δ 7.5–8.5 ppm; thiophene: δ 6.5–7.5 ppm), hydroxyl proton (δ 1.5–2.5 ppm, exchangeable).
    • ¹³C NMR : Sulfonamido sulfur-linked carbon at δ 50–60 ppm; aromatic carbons at δ 120–140 ppm .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₁₉H₂₁NO₃S₂ (est.) ~399.5 (est.) Naphthalen-1-yl, thiophen-3-yl, sulfonamido High hydrophobicity; potential π-π interactions
(S)-N-Methyl-3-(naphthalen-1-yloxy)-... C₁₈H₁₈NOS 296.4 Naphthalen-1-yloxy, thiophen-3-yl Reduced polarity; basic amine group
Compound C₁₈H₂₄N₂O₅S₃ 444.6 Thiazinan-phenyl, sulfonamido Enhanced solubility via thiazinan ring
Compound Not provided Not provided Halogenated pyrazole, dimethylamino-naphthalene Halogen bonding; complex H-bond network

Q & A

Q. What are the recommended synthetic methodologies for preparing structurally related sulfonamide derivatives with naphthalene and thiophene moieties?

While direct synthesis protocols for this compound are not explicitly documented in the provided literature, analogous compounds (e.g., thiourea derivatives, ketones) suggest strategies such as:

  • Claisen-Schmidt condensation : For aromatic ketone intermediates (e.g., using KOH in methanol for 24 hours, followed by NH4Cl quenching, CH2Cl2 extraction, and silica gel column chromatography purification) .
  • Sulfonylation : Introduce the sulfonamide group via reaction of a primary amine with a sulfonyl chloride under basic conditions (common in sulfonamide synthesis, though not explicitly detailed here).
  • Purification : Use silica gel chromatography for intermediates, validated by NMR and HRMS .

Q. How can the structural identity of this compound be confirmed experimentally?

Key characterization methods include:

  • NMR spectroscopy : Assign peaks for thiophene (δ 6.5–7.5 ppm), naphthalene (δ 7.2–8.5 ppm), and hydroxy/methyl groups (δ 1.2–2.5 ppm). Use 2D experiments (COSY, HSQC) to resolve overlapping signals .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C20H21NO3S2) with <5 ppm error .
  • Infrared (IR) spectroscopy : Confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and hydroxy groups (O–H stretch at ~3200–3600 cm⁻¹) .

Advanced Research Questions

Q. What crystallographic strategies are suitable for resolving the 3D structure of this sulfonamide derivative?

  • Single-crystal X-ray diffraction : Use SHELX programs (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) to analyze high-resolution data. Prioritize twinned or small-molecule datasets due to SHELX’s robustness in these cases .
  • Validation : Cross-check with CCDC databases for similar naphthalene-thiophene systems .

Q. How can computational methods aid in predicting biological activity or binding interactions?

  • Molecular docking : Employ software like AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2, given sulfonamide’s role in inhibition). Use analogs (e.g., thiourea derivatives ) as templates for binding site analysis.
  • ADMET prediction : Use SwissADME to assess solubility, permeability, and metabolic stability based on the compound’s logP and hydrogen-bonding groups.

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR peaks or HRMS discrepancies)?

  • Hypothesis-driven analysis : Check for regioisomers (e.g., thiophene substitution patterns) or byproducts (e.g., incomplete sulfonylation).
  • Advanced techniques : Use LC-MS/MS to identify trace impurities (e.g., see impurity profiling in ).
  • Literature comparison : Cross-reference with published analogs (e.g., thiourea derivatives or Claisen-Schmidt products ).

Q. What safety protocols are critical during synthesis and handling?

  • Risk assessment : Follow guidelines from Prudent Practices in the Laboratory (e.g., hazard analysis for sulfonyl chlorides or volatile solvents) .
  • Waste management : Neutralize acidic/basic byproducts (e.g., NH4Cl quenching in ) and dispose of halogenated solvents per EPA regulations.

Methodological Notes

  • Synthesis : Prioritize inert atmospheres for moisture-sensitive steps (e.g., sulfonylation).
  • Data interpretation : Use Bruker TopSpin for NMR deconvolution and Mercury for crystallographic visualization.
  • Contradiction resolution : Consult multi-technique datasets (e.g., IR + NMR + HRMS) to eliminate ambiguity .

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